YK-2-69

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

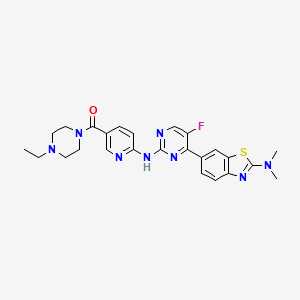

Molecular Formula |

C25H27FN8OS |

|---|---|

Molecular Weight |

506.6 g/mol |

IUPAC Name |

[6-[[4-[2-(dimethylamino)-1,3-benzothiazol-6-yl]-5-fluoropyrimidin-2-yl]amino]-3-pyridinyl]-(4-ethylpiperazin-1-yl)methanone |

InChI |

InChI=1S/C25H27FN8OS/c1-4-33-9-11-34(12-10-33)23(35)17-6-8-21(27-14-17)30-24-28-15-18(26)22(31-24)16-5-7-19-20(13-16)36-25(29-19)32(2)3/h5-8,13-15H,4,9-12H2,1-3H3,(H,27,28,30,31) |

InChI Key |

AWBAKFAKVVKANT-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCN(CC1)C(=O)C2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(C=C4)N=C(S5)N(C)C)F |

Origin of Product |

United States |

Foundational & Exploratory

YK-2-69 Mechanism of Action in Prostate Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostate cancer (PCa) remains a significant global health challenge, with the emergence of resistance to standard hormonal therapies necessitating the discovery of novel therapeutic targets and agents. Dual-specificity tyrosine phosphorylation-regulated kinase 2 (DYRK2) has been identified as a promising target in PCa due to its high expression in tumor tissues and its role in cancer cell proliferation and survival.[1][2] This technical guide provides an in-depth overview of the mechanism of action of YK-2-69, a highly selective and potent inhibitor of DYRK2, in prostate cancer cells.[1][3][4] this compound demonstrates significant anti-tumor activity by inducing cell cycle arrest, promoting apoptosis, and inhibiting the epithelial-mesenchymal transition (EMT). This document details the signaling pathways affected by this compound, presents quantitative data on its efficacy, and provides outlines of the experimental protocols used to elucidate its mechanism.

Core Mechanism of Action: Selective DYRK2 Inhibition

The primary mechanism of action of this compound is its highly selective inhibition of DYRK2, a serine/threonine and tyrosine kinase. This compound exhibits an IC50 value of 9 nM for DYRK2 and demonstrates high selectivity over other kinases, including other members of the DYRK family. Co-crystal structure analysis reveals that this compound specifically interacts with key residues, Lys-231 and Lys-234, within the ATP-binding pocket of DYRK2, thereby blocking its kinase activity. The inhibition of DYRK2 by this compound disrupts several downstream signaling pathways crucial for the growth and survival of prostate cancer cells.

Downstream Cellular Effects of this compound

The inhibition of DYRK2 by this compound leads to a cascade of anti-cancer effects in prostate cancer cells, primarily through the induction of cell cycle arrest and apoptosis, and the suppression of metastasis-related processes.

Cell Cycle Arrest at G0/G1 Phase

This compound treatment of prostate cancer cells, such as DU145 and 22Rv1, results in a significant G0/G1 phase cell cycle arrest. This is achieved through the modulation of key cell cycle regulatory proteins. Specifically, this compound treatment leads to:

-

Decreased phosphorylation of Retinoblastoma protein (p-RB): Inhibition of DYRK2 by this compound reduces the phosphorylation of RB, a key regulator of the G1/S transition.

-

Downregulation of Cyclin-Dependent Kinases (CDK4 and CDK6): The expression levels of CDK4 and CDK6, which are responsible for RB phosphorylation, are decreased following this compound treatment.

-

Upregulation of p21 and p27: The levels of the cyclin-dependent kinase inhibitors p21 and p27 are increased, further contributing to the halt in cell cycle progression.

Induction of Apoptosis

This compound effectively induces programmed cell death (apoptosis) in prostate cancer cells. This is evidenced by:

-

Increased levels of p53: The tumor suppressor protein p53, a critical regulator of apoptosis, is upregulated.

-

Increased Cleaved Poly (ADP-ribose) Polymerase (PARP): Elevated levels of cleaved PARP are a hallmark of apoptosis.

-

Decreased X-linked Inhibitor of Apoptosis Protein (XIAP): The expression of the anti-apoptotic protein XIAP is reduced.

Inhibition of Epithelial-Mesenchymal Transition (EMT) and Metastasis

This compound has been shown to inhibit the migration and metastatic potential of prostate cancer cells. This is associated with the regulation of EMT markers:

-

Increased E-cadherin expression: The expression of the epithelial marker E-cadherin is upregulated, indicating a reversal of the mesenchymal phenotype.

Affected Signaling Pathways

The anti-cancer effects of this compound are a consequence of its impact on critical signaling pathways that are often dysregulated in prostate cancer.

MYC and E2F Target Gene Downregulation

Gene Set Enrichment Analysis (GSEA) has revealed that this compound treatment significantly downregulates genes associated with MYC and E2F targets. These transcription factors are pivotal for cell proliferation and cell cycle progression.

Regulation of Ribosome Biogenesis and Tumor Suppressor Genes

This compound treatment modulates the expression of genes involved in ribosome biogenesis and tumor suppression:

-

Downregulation of RRS1 and GRWD1: The expression of oncogenes RRS1 (regulator of ribosome synthesis 1) and GRWD1 (glutamate-rich WD40 repeat containing 1) is decreased.

-

Upregulation of CCNG2 and YPEL3: The expression of tumor suppressor genes CCNG2 (cyclin G2) and YPEL3 (Yippee-like-3) is increased.

It is noteworthy that this compound's mechanism is distinct from that of the androgen receptor (AR) antagonist enzalutamide, as it does not significantly affect the androgen response signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound in prostate cancer cells.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Cell Line(s) | Reference |

| IC50 (DYRK2) | 9 nM | - | |

| Inhibitory Activity (DU145) | Potent | DU145 | |

| Inhibitory Activity (PC-3) | Potent | PC-3 | |

| Inhibitory Activity (22Rv1) | Potent | 22Rv1 |

Table 2: Effect of this compound on Prostate Cancer Cell Viability (5-day treatment)

| Cell Line | This compound Concentration | % Viability Reduction (approx.) | Palbociclib (2 µM) % Reduction (approx.) | Enzalutamide (40 µM) % Reduction (approx.) | Reference |

| DU145 | 4 µM | 40% | 50% | 20% | |

| 8 µM | 60% | ||||

| 12 µM | 80% | ||||

| 22Rv1 | 0.5 µM | 30% | 40% | 60% | |

| 1 µM | 50% | ||||

| 2 µM | 70% |

Visualized Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow for its analysis.

Caption: Mechanism of action of this compound in prostate cancer cells.

Caption: General experimental workflow for studying this compound's effects.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound in prostate cancer cells.

Cell Culture

-

Cell Lines: Human prostate cancer cell lines DU145, PC-3, and 22Rv1 are commonly used.

-

Culture Medium: Cells are typically cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (e.g., CCK-8)

-

Cell Seeding: Seed prostate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, 72 hours).

-

Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubation: Incubate the plates for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blot Analysis

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.

-

SDS-PAGE: Separate the protein samples on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., DYRK2, p-RB, CDK4, p53, Cleaved PARP, E-cadherin, GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction: Following treatment with this compound, extract total RNA from the cells using a commercial RNA isolation kit.

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit.

-

qPCR Reaction: Perform real-time PCR using a SYBR Green master mix and primers specific for the target genes (e.g., RRS1, GRWD1, CCNG2, YPEL3) and a housekeeping gene (e.g., GAPDH).

-

Thermal Cycling: Use a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

Conclusion

This compound represents a promising therapeutic agent for the treatment of prostate cancer through its potent and selective inhibition of DYRK2. Its mechanism of action involves the disruption of key cellular processes including cell cycle progression, apoptosis, and epithelial-mesenchymal transition, leading to a significant reduction in tumor cell growth and survival. The detailed understanding of its molecular mechanism, as outlined in this guide, provides a solid foundation for further preclinical and clinical development of this compound and other DYRK2 inhibitors for prostate cancer therapy. The favorable safety and pharmacokinetic profiles of this compound further support its potential as a valuable candidate for future cancer treatments.

References

- 1. Targeting dual-specificity tyrosine phosphorylation-regulated kinase 2 with a highly selective inhibitor for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BioCentury - Targeting DYRK2 for prostate cancer [biocentury.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

YK-2-69: A Comprehensive Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the discovery, synthesis, and biological evaluation of YK-2-69, a highly selective and potent inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2). All data is presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.

Discovery of this compound: A Targeted Approach

This compound was identified through a systematic drug discovery process that began with a virtual screening campaign to find initial hit compounds targeting DYRK2.[1][2] This was followed by a structure-activity relationship (SAR) study to optimize the potency and selectivity of the lead compounds. Compound 26, later named this compound, emerged from these efforts as the most potent and selective DYRK2 inhibitor.[1]

Caption: Workflow for the discovery of this compound.

Synthesis of this compound

The synthesis of this compound and its analogs was achieved through a multi-step process.[3] The key steps involved a Suzuki coupling reaction followed by a Buchwald-Hartwig coupling reaction.

Synthetic Scheme:

The general synthetic route involved the reaction of 5-bromobenzo[d]thiazole with bis(pinacolato)diboron to form a boronic ester intermediate. This intermediate then underwent a Suzuki coupling with 2,4-dichloropyrimidine. The resulting product was then subjected to a Buchwald-Hartwig coupling with the appropriate N-substituted piperazine to yield the final target compounds, including this compound.[3]

Quantitative Biological Data

The biological activity of this compound was extensively characterized, demonstrating its high potency and selectivity for DYRK2, as well as its efficacy in prostate cancer models.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase | IC50 (nM) |

| DYRK2 | 9 |

| DYRK1A | >1000 |

| DYRK1B | 542 |

| DYRK3 | >1000 |

| DYRK4 | >1000 |

Table 2: Pharmacokinetic Properties of this compound in Sprague-Dawley Rats

| Parameter | Intravenous (IV) | Oral (PO) |

| Dose | 2 mg/kg | 10 mg/kg |

| Cmax (ng/mL) | 974 | 674 |

| t1/2 (h) | 3 | 5 |

| AUC0-∞ (h*ng/mL) | 1503 | 8384 |

| Oral Bioavailability (F %) | - | 56% |

Table 3: Anti-proliferative Activity of this compound in Prostate Cancer Cell Lines

| Cell Line | IC50 (µM) |

| DU145 | Not explicitly stated, but showed dose-dependent inhibition |

| PC-3 | Not explicitly stated, but showed dose-dependent inhibition |

| 22Rv1 | Not explicitly stated, but showed dose-dependent inhibition |

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effects by directly inhibiting the kinase activity of DYRK2. It binds to the ATP-binding pocket of DYRK2, preventing the phosphorylation of its downstream substrates. One of the key substrates of DYRK2 is the 4E-binding protein 1 (4E-BP1). By inhibiting DYRK2, this compound prevents the phosphorylation of 4E-BP1, which in turn leads to the inhibition of protein translation and cell proliferation.

The inhibition of DYRK2 by this compound also leads to G0/G1 cell cycle arrest and the induction of apoptosis in prostate cancer cells. This is associated with the downregulation of cell cycle-related proteins such as p-RB, CDK4, and CDK6, and the upregulation of p21 and p53. Furthermore, this compound treatment was shown to decrease the expression of XIAP, an apoptosis inhibitor, and increase the expression of cleaved PARP, a marker of apoptosis.

Caption: Simplified signaling pathway of this compound.

Experimental Protocols

In Vitro Kinase Inhibition Assay

The inhibitory activity of this compound against DYRK family kinases was determined using a standard in vitro kinase assay. The specific protocol was not detailed in the provided search results, but these assays typically involve incubating the kinase, a substrate, ATP (often radiolabeled), and the test compound. The amount of phosphorylated substrate is then quantified to determine the inhibitory activity of the compound. For a comprehensive kinase selectivity profile, this compound was tested against a panel of 370 kinases at Reaction Biology Corporation.

Cell Proliferation Assay

The anti-proliferative effects of this compound on prostate cancer cell lines (DU145, PC-3, and 22Rv1) were assessed using a standard cell viability assay, such as the MTT or CellTiter-Glo assay. Cells were seeded in 96-well plates and treated with various concentrations of this compound for a specified period (e.g., 5 days). Cell viability was then measured according to the manufacturer's protocol for the chosen assay.

Western Blot Analysis

To investigate the effect of this compound on protein expression and phosphorylation, Western blot analysis was performed. Prostate cancer cells were treated with DMSO (control) or this compound for 48 hours. Cell lysates were then prepared, and proteins were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were probed with primary antibodies against specific proteins of interest (e.g., DYRK2, p-4E-BP1, 4E-BP1, p-RB, CDK4, CDK6, p21, p53, cleaved PARP, XIAP, and E-cadherin) followed by incubation with a corresponding secondary antibody. The protein bands were visualized using an appropriate detection system.

In Vivo Antitumor Efficacy Study

The in vivo antitumor activity of this compound was evaluated in a DU-145 xenograft mouse model. Nude mice bearing DU-145 tumors were orally administered with this compound at different doses (e.g., 100 mg/kg and 200 mg/kg) once daily. Tumor volume and body weight were monitored throughout the study. The efficacy of this compound was compared to that of the first-line prostate cancer drug enzalutamide and the CDK4/6 inhibitor palbociclib.

Conclusion

This compound is a novel, potent, and highly selective inhibitor of DYRK2 with promising therapeutic potential for the treatment of prostate cancer. Its discovery through a targeted approach and subsequent preclinical evaluation have demonstrated its ability to inhibit key signaling pathways involved in cancer cell proliferation and survival. With favorable pharmacokinetic properties and significant in vivo antitumor efficacy, this compound represents a valuable lead compound for further drug development.

References

YK-2-69: A Selective DYRK2 Inhibitor for Prostate Cancer Research

An In-depth Technical Guide

Abstract: Dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2) has emerged as a promising therapeutic target in oncology, particularly in the context of prostate cancer. This technical guide provides a comprehensive overview of YK-2-69, a potent and highly selective small-molecule inhibitor of DYRK2. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways to facilitate further investigation into DYRK2 inhibition.

Introduction to DYRK2 and its Role in Prostate Cancer

Dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2) is a member of the CMGC group of serine/threonine kinases. It plays a crucial role in various cellular processes, including cell cycle regulation, apoptosis, and DNA damage response.[1][2] Notably, DYRK2 is frequently overexpressed in prostate cancer tissues and cell lines, and its elevated expression is associated with poorer patient outcomes.[1] The kinase functions by phosphorylating a range of downstream substrates, thereby influencing key signaling pathways that contribute to tumor progression. Knockdown of DYRK2 has been shown to inhibit prostate cancer cell proliferation, induce apoptosis, and suppress tumor growth in preclinical models, validating it as a compelling target for therapeutic intervention.[3]

This compound: A Highly Selective DYRK2 Inhibitor

This compound is a small molecule inhibitor designed for high potency and selectivity against DYRK2.[4] Structural studies have revealed that this compound specifically interacts with key residues, Lys-231 and Lys-234, within the ATP-binding pocket of DYRK2, accounting for its high affinity and specificity.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, highlighting its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency and Selectivity of this compound

| Kinase | IC50 (nM) | Selectivity vs. DYRK2 |

| DYRK2 | 9 | - |

| DYRK1B | 542 | 60-fold |

| DYRK1A | >1,000 | >111-fold |

| DYRK3 | >1,000 | >111-fold |

| DYRK4 | >1,000 | >111-fold |

Data compiled from publicly available sources.

Table 2: In Vitro Cellular Activity of this compound in Prostate Cancer Cell Lines

| Cell Line | IC50 (µM) |

| DU145 | Data not available |

| PC-3 | Data not available |

| 22Rv1 | Data not available |

While specific IC50 values for cell lines were not found in the provided search results, it is reported that this compound shows potent inhibitory activity against the proliferation of these cell lines.

Table 3: Pharmacokinetic and Safety Profile of this compound

| Parameter | Value | Species |

| Maximum Tolerated Dose (oral) | >10,000 mg/kg | Mouse |

| Oral Bioavailability (F) | 56% | Rat |

| t1/2 (oral) | 5 hours | Rat |

| Cmax (oral, 10 mg/kg) | 674 ng/mL | Rat |

| AUC0-∞ (oral, 10 mg/kg) | 8384 hng/mL | Rat |

| t1/2 (IV) | 3 hours | Rat |

| Cmax (IV, 1 mg/kg) | 974 ng/mL | Rat |

| AUC0-∞ (IV, 1 mg/kg) | 1503 hng/mL | Rat |

Data compiled from publicly available sources.

DYRK2 Signaling Pathway and Mechanism of Action of this compound

DYRK2 exerts its oncogenic effects in prostate cancer through the phosphorylation of key downstream targets involved in cell cycle progression, apoptosis, and the epithelial-to-mesenchymal transition (EMT). This compound, by inhibiting DYRK2, modulates these pathways to exert its anti-tumor effects.

Caption: DYRK2 signaling pathway and the inhibitory effect of this compound.

Experimental Protocols

The following section provides detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of this compound.

General Experimental Workflow

Caption: General workflow for evaluating a selective kinase inhibitor.

DYRK2 Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay Technical Manual.

Materials:

-

Recombinant human DYRK2 enzyme

-

DYRKtide substrate

-

ATP

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

-

Plate-reading luminometer

Procedure:

-

Reagent Preparation:

-

Prepare a 2X kinase reaction buffer (e.g., 80mM Tris pH 7.5, 40mM MgCl₂, 0.2 mg/mL BSA).

-

Prepare a 2X enzyme solution in 1X kinase reaction buffer.

-

Prepare a 2X substrate/ATP solution in 1X kinase reaction buffer.

-

Prepare serial dilutions of this compound in 1X kinase reaction buffer.

-

-

Kinase Reaction:

-

Add 5 µL of 2X enzyme solution to each well.

-

Add 2.5 µL of this compound dilution or vehicle control.

-

Initiate the reaction by adding 2.5 µL of 2X substrate/ATP solution.

-

Incubate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 40 minutes to terminate the kinase reaction and deplete remaining ATP.

-

Add 20 µL of Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

-

-

Data Acquisition:

-

Measure luminescence using a plate-reading luminometer.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

-

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on the viability of prostate cancer cell lines (e.g., DU145, PC-3, 22Rv1).

Materials:

-

Prostate cancer cell lines

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium.

-

Replace the medium in each well with 100 µL of medium containing the desired concentration of this compound or vehicle control.

-

Incubate for 48-72 hours.

-

-

MTT Incubation:

-

Add 20 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes at room temperature.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

-

Western Blot Analysis

This protocol describes the detection of changes in protein expression and phosphorylation in prostate cancer cells treated with this compound.

Materials:

-

Prostate cancer cell lines

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-DYRK2, anti-p-4E-BP1, anti-4E-BP1, anti-p-RB, anti-RB, anti-CDK4, anti-CDK6, anti-p21, anti-p53, anti-cleaved PARP, anti-XIAP, anti-E-cadherin, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Lysis:

-

Treat cells with this compound at various concentrations for the desired time.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using the BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

-

Quantify band intensities and normalize to the loading control.

-

In Vivo Prostate Cancer Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model. All animal procedures should be performed in accordance with institutional guidelines.

Materials:

-

Male immunodeficient mice (e.g., NOD-SCID or nude mice)

-

Prostate cancer cells (e.g., DU145 or PC-3)

-

Matrigel

-

This compound

-

Vehicle control (e.g., 0.5% carboxymethylcellulose)

-

Calipers

-

Analytical balance

Procedure:

-

Tumor Implantation:

-

Subcutaneously inject 1-5 x 10⁶ prostate cancer cells resuspended in a 1:1 mixture of PBS and Matrigel into the flank of each mouse.

-

-

Tumor Growth and Grouping:

-

Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width²).

-

When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Administer this compound orally at the desired dose (e.g., 100 mg/kg and 200 mg/kg) daily.

-

Administer the vehicle control to the control group.

-

-

Monitoring:

-

Measure tumor volume and body weight 2-3 times per week.

-

Monitor the general health of the mice.

-

-

Endpoint and Analysis:

-

At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice.

-

Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blotting).

-

Compare tumor growth inhibition between the treatment and control groups.

-

Conclusion

This compound represents a valuable research tool for investigating the biological functions of DYRK2 and its role in prostate cancer pathogenesis. Its high potency and selectivity, coupled with favorable in vivo properties, make it a strong candidate for further preclinical development. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a resource for researchers aiming to explore the therapeutic potential of targeting DYRK2 with this compound.

References

The Biological Activity of YK-2-69: A Selective DYRK2 Inhibitor for Prostate Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

YK-2-69 has emerged as a potent and highly selective inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2), a protein kinase implicated in the progression of prostate cancer. This technical guide provides a comprehensive overview of the biological activity of this compound, detailing its mechanism of action, effects on cancer cells, and preclinical efficacy. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.

Core Mechanism of Action

This compound exerts its biological effects through the direct inhibition of DYRK2 kinase activity. It competitively binds to the ATP-binding pocket of DYRK2, preventing the phosphorylation of its downstream substrates.[1] Co-crystal structure analysis has revealed specific interactions with key amino acid residues, namely Lys-231 and Lys-234, within the kinase domain.[1][2][3] This targeted inhibition disrupts cellular signaling pathways that are crucial for the proliferation and survival of prostate cancer cells. A primary downstream target of DYRK2 is the 4E-binding protein 1 (4E-BP1).[1] By inhibiting DYRK2, this compound prevents the phosphorylation of 4E-BP1, a key regulator of protein synthesis and cell growth.

Quantitative Biological Data

The inhibitory activity and binding affinity of this compound have been quantified through various in vitro assays. The following tables summarize the key quantitative data for this compound.

| Target | IC50 (nM) | Reference |

| DYRK2 | 9 | |

| DYRK1B | 542 | |

| DYRK1A | >1,000 | |

| DYRK3 | >1,000 | |

| DYRK4 | >1,000 |

Table 1: In Vitro Kinase Inhibitory Activity of this compound. The half-maximal inhibitory concentration (IC50) demonstrates the high selectivity of this compound for DYRK2 over other DYRK family members.

| Parameter | Value | Reference |

| Kd for DYRK2 | 92 nM |

Table 2: Binding Affinity of this compound. The dissociation constant (Kd) indicates a strong binding affinity of this compound to its target, DYRK2.

| Cell Line | Assay | Endpoint | Result | Reference |

| DU145, PC-3, 22Rv1 | Proliferation | Inhibition | Dose-dependent | |

| DU145 | Cell Cycle | G0/G1 Arrest | Dose-dependent | |

| DU145 | Apoptosis | Induction | Dose-dependent | |

| DU145, PC-3, 22Rv1 | Migration & Invasion | Inhibition | Dose-dependent | |

| DU145 Xenograft | Tumor Growth | Inhibition | 100 mg/kg and 200 mg/kg |

Table 3: In Vitro and In Vivo Anti-Cancer Activity of this compound in Prostate Cancer Models.

| Parameter | Value | Reference |

| Maximal Tolerable Dose | >10,000 mg/kg | |

| Oral Bioavailability | 56% |

Table 4: Pharmacokinetic Properties of this compound.

Signaling Pathways Modulated by this compound

This compound-mediated inhibition of DYRK2 triggers a cascade of downstream signaling events that collectively contribute to its anti-cancer effects.

Caption: Signaling pathways affected by this compound-mediated DYRK2 inhibition.

Experimental Protocols

The following sections provide standardized protocols for the key experiments used to characterize the biological activity of this compound. It should be noted that these are generalized methods, and specific parameters may have been optimized in the original research.

DYRK2 Kinase Assay

This assay quantifies the inhibitory effect of this compound on DYRK2 kinase activity.

Caption: General workflow for a DYRK2 kinase inhibition assay.

Methodology:

-

Reagent Preparation: Prepare serial dilutions of this compound in a suitable buffer (e.g., DMSO). Prepare a reaction mixture containing DYRK2 enzyme, a specific peptide substrate (e.g., DYRKtide), and ATP in a kinase buffer.

-

Kinase Reaction: In a microplate, combine the DYRK2 enzyme, substrate, and varying concentrations of this compound. Initiate the reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate or consumed ATP. This can be achieved using various methods, such as ADP-Glo™ Kinase Assay (Promega) which measures ADP production via a luminescent signal.

-

Data Analysis: Plot the kinase activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Proliferation Assay

This assay measures the effect of this compound on the growth of prostate cancer cell lines.

Methodology:

-

Cell Seeding: Seed prostate cancer cells (e.g., DU145, PC-3, 22Rv1) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with serial dilutions of this compound or a vehicle control (DMSO) and incubate for a specified period (e.g., 72 hours).

-

Viability Measurement: Assess cell viability using a metabolic assay such as MTT or CellTiter-Glo® (Promega).

-

Data Analysis: Normalize the results to the vehicle-treated control and plot cell viability against this compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Cell Cycle Analysis

This protocol details the analysis of cell cycle distribution using flow cytometry.

Methodology:

-

Cell Treatment and Harvesting: Treat prostate cancer cells with this compound for a specified duration. Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol while vortexing to prevent clumping.

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity.

-

Data Analysis: Deconvolute the resulting DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay

This assay quantifies the induction of apoptosis in response to this compound treatment.

Methodology:

-

Cell Treatment and Harvesting: Treat cells with this compound as described for the cell cycle analysis and harvest the cells.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Transwell Migration and Invasion Assay

These assays assess the effect of this compound on the migratory and invasive potential of cancer cells.

Methodology:

-

Chamber Preparation: For invasion assays, coat the upper surface of a Transwell insert with a basement membrane matrix (e.g., Matrigel). For migration assays, the insert remains uncoated.

-

Cell Seeding: Seed serum-starved prostate cancer cells in the upper chamber of the Transwell insert in a serum-free medium containing this compound or vehicle.

-

Chemoattraction: Add a chemoattractant (e.g., medium with 10% FBS) to the lower chamber.

-

Incubation: Incubate the plate for a sufficient time to allow for cell migration or invasion (e.g., 24-48 hours).

-

Quantification: Remove non-migrated/invaded cells from the upper surface of the insert. Fix and stain the cells that have migrated/invaded to the lower surface of the membrane. Count the stained cells under a microscope.

Western Blot Analysis

This technique is used to measure the levels of specific proteins involved in the signaling pathways affected by this compound.

Methodology:

-

Protein Extraction: Treat cells with this compound, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors, and quantify the protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., p-4E-BP1, p-RB, CDK4, CDK6, P21, P53, cleaved PARP, XIAP, E-cadherin, and a loading control like β-actin).

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine changes in protein expression or phosphorylation status.

In Vivo Xenograft Study

This protocol outlines the evaluation of this compound's anti-tumor efficacy in a mouse model.

Caption: Workflow for a prostate cancer xenograft study.

Methodology:

-

Tumor Cell Implantation: Subcutaneously inject prostate cancer cells (e.g., DU145) into the flank of immunocompromised mice.

-

Tumor Growth and Randomization: Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound orally at specified doses (e.g., 100 mg/kg and 200 mg/kg) daily. The control group receives the vehicle.

-

Monitoring: Measure tumor volume and mouse body weight regularly throughout the study.

-

Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their weight. Further analysis, such as immunohistochemistry, can be performed on the tumor tissue.

Conclusion

This compound is a highly selective and potent inhibitor of DYRK2 with significant anti-cancer activity in preclinical models of prostate cancer. Its well-defined mechanism of action, favorable pharmacokinetic profile, and robust in vivo efficacy make it a promising candidate for further development as a novel therapeutic for prostate cancer. This guide provides a comprehensive resource for researchers and drug developers interested in the biological activity of this compound.

References

- 1. HSF1–DBC1 axis drives prostate cancer progression by activating a metastatic transcriptional program - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting dual-specificity tyrosine phosphorylation-regulated kinase 2 with a highly selective inhibitor for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

YK-2-69: A Technical Guide to a Highly Selective DYRK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of YK-2-69, a potent and highly selective inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2). All quantitative data is presented in structured tables for ease of comparison, and detailed methodologies for key experiments are provided. The guide also includes mandatory visualizations of signaling pathways and experimental workflows using Graphviz.

Chemical Structure and Properties

This compound is a small molecule inhibitor identified through structure-based virtual screening and subsequent chemical optimization. Its chemical identity and key properties are summarized below.

Chemical Identifiers

| Property | Value |

| IUPAC Name | (6-((4-(2-(dimethylamino)benzo[d]thiazol-6-yl)-5-fluoropyrimidin-2-yl)amino)pyridin-3-yl)(4-ethylpiperazin-1-yl)methanone |

| CAS Number | 2619846-89-6 |

| Molecular Formula | C₂₅H₂₇FN₈OS |

| Molecular Weight | 506.60 g/mol |

| SMILES | O=C(C1=CN=C(C=C1)NC=2N=CC(F)=C(N2)C=3C=CC=4N=C(SC4=C3)N(C)C)N5CCN(CC)CC5 |

Physicochemical Properties

| Property | Value | Reference |

| Appearance | Solid | [1] |

| Solubility | 10 mM in DMSO | [1] |

| Storage (Solid) | -20°C for 12 months; 4°C for 6 months | [1] |

| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [2][3] |

Biological Activity and Mechanism of Action

This compound is a highly potent and selective inhibitor of DYRK2, a serine/threonine kinase implicated in various cellular processes and increasingly recognized as a therapeutic target in oncology, particularly prostate cancer.

Kinase Inhibitory Profile

This compound demonstrates nanomolar potency against DYRK2 and significant selectivity over other members of the DYRK kinase family.

| Kinase Target | IC₅₀ (nM) |

| DYRK2 | 9 |

| DYRK1B | 542 |

| DYRK1A | >1,000 |

| DYRK3 | >1,000 |

| DYRK4 | >1,000 |

Data sourced from Probechem Biochemicals.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of DYRK2. Co-crystal structure analysis (PDB ID: 7EJV) reveals that this compound occupies the ATP-binding pocket of DYRK2, where it forms specific interactions with key amino acid residues, notably Lys-231 and Lys-234. This binding prevents the phosphorylation of downstream substrates by DYRK2.

DYRK2 Signaling Pathway Inhibition

DYRK2 is known to play a role in cell cycle progression, apoptosis, and the epithelial-mesenchymal transition (EMT). By inhibiting DYRK2, this compound disrupts these signaling cascades, leading to anti-proliferative and pro-apoptotic effects in cancer cells. One of the key downstream targets of DYRK2 is the 4E-binding protein 1 (4E-BP1), whose phosphorylation is inhibited by this compound.

Pharmacokinetics and Safety Profile

Pharmacokinetic studies in Sprague-Dawley rats have demonstrated favorable druggability of this compound.

Pharmacokinetic Parameters of this compound in Rats

| Administration | Dose (mg/kg) | t₁/₂ (h) | Cₘₐₓ (ng/mL) | AUC₀-∞ (h*ng/mL) | Bioavailability (F%) |

| Intravenous (IV) | 2 | 3 | 974 | 1503 | - |

| Oral (PO) | 10 | 5 | 674 | 8384 | 56 |

Data sourced from Yuan K, et al. Nat Commun. 2022.

In terms of safety, this compound has shown a favorable profile with a maximum tolerable dose of over 10,000 mg/kg in mice.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the cited literature. However, the synthesis of analogous compounds has been described to involve key steps such as Suzuki coupling and Buchwald-Hartwig coupling reactions. The general synthetic strategy for related compounds involves the coupling of a boronic acid or ester intermediate with a halogenated pyrimidine, followed by a subsequent coupling with an amine.

DYRK2 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to determine the IC₅₀ of this compound against DYRK2.

Materials:

-

DYRK2 enzyme

-

LanthaScreen™ Eu-anti-Tag Antibody

-

Kinase Tracer 236

-

Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

This compound stock solution in DMSO

-

384-well assay plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Kinase Buffer A to achieve the desired final concentrations.

-

Add 4 µL of the diluted this compound or DMSO vehicle control to the wells of a 384-well plate.

-

Prepare a 2X kinase/antibody mixture in Kinase Buffer A and add 8 µL to each well.

-

Prepare a 4X tracer solution in Kinase Buffer A and add 4 µL to each well.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.

-

Calculate the emission ratio (665/615) and plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value using a sigmoidal dose-response curve.

Cell Proliferation Assay (Clonogenic Assay for DU145 Cells)

This protocol outlines a method to assess the long-term effect of this compound on the proliferation and survival of DU145 prostate cancer cells.

Materials:

-

DU145 human prostate carcinoma cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics

-

This compound stock solution in DMSO

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

-

6-well cell culture plates

Procedure:

-

Culture DU145 cells in complete medium at 37°C in a humidified atmosphere with 5% CO₂.

-

Harvest sub-confluent cells using trypsin-EDTA and resuspend in complete medium.

-

Seed the cells in 6-well plates at a low density (e.g., 500 cells/well) and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound or DMSO vehicle control.

-

Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the respective treatments every 3-4 days.

-

After the incubation period, wash the colonies with PBS.

-

Fix the colonies with methanol for 15 minutes.

-

Stain the colonies with crystal violet solution for 20 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies (defined as a cluster of ≥50 cells) in each well.

-

Calculate the plating efficiency and survival fraction for each treatment group relative to the vehicle control.

In Vivo Xenograft Mouse Model

This protocol describes the establishment of a subcutaneous xenograft model using DU145 cells to evaluate the in vivo anti-tumor efficacy of this compound.

Procedure:

-

Cell Preparation: Culture DU145 cells and harvest them during the exponential growth phase. Resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old male athymic nude mice.

-

Tumor Growth and Treatment Initiation: Monitor the mice for tumor formation. When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound orally at the desired dose (e.g., 100 mg/kg) daily. The control group receives the vehicle.

-

Monitoring: Measure tumor dimensions with calipers and calculate the tumor volume (Volume = (Width² x Length) / 2) two to three times per week. Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and record their weight. The tumors can then be processed for further analysis, such as histology (H&E staining), immunohistochemistry (e.g., for Ki-67), and western blotting to assess target modulation.

Conclusion

This compound is a valuable research tool for investigating the biological roles of DYRK2. Its high potency, selectivity, and favorable pharmacokinetic properties make it a promising lead compound for the development of novel therapeutics for prostate cancer and other diseases where DYRK2 is implicated. This guide provides a comprehensive summary of its characteristics and the methodologies for its study, serving as a valuable resource for the scientific community.

References

- 1. HSF1–DBC1 axis drives prostate cancer progression by activating a metastatic transcriptional program - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Role of DYRK2 in Prostate Cancer Progression: A Technical Guide for Researchers

For Immediate Release

An In-depth Analysis of the Dual-specificity Tyrosine-phosphorylation-regulated Kinase 2 (DYRK2) and its Complex Role in Prostate Cancer, Offering Insights for Therapeutic Development.

Prostate cancer remains a significant global health challenge, and a comprehensive understanding of the molecular drivers of its progression is crucial for the development of novel therapeutic strategies. This technical guide focuses on the multifaceted role of Dual-specificity Tyrosine-phosphorylation-regulated Kinase 2 (DYRK2) in prostate cancer, providing a detailed overview for researchers, scientists, and drug development professionals.

The function of DYRK2 in cancer is a subject of ongoing debate, with evidence supporting both oncogenic and tumor-suppressive roles.[1][2] In the context of prostate cancer, this duality is particularly evident, presenting both a challenge and an opportunity for therapeutic intervention.

The Oncogenic Facet of DYRK2 in Prostate Cancer

A growing body of evidence points towards an oncogenic role for DYRK2 in prostate cancer.[1] Studies utilizing data from The Cancer Genome Atlas (TCGA) have revealed that DYRK2 is highly expressed in prostate cancer tissues compared to normal prostate tissues.[3][4] This elevated expression is particularly significant in high-risk patients and those over the age of 65. Furthermore, high DYRK2 expression has been correlated with poorer relapse-free survival.

Knockdown of DYRK2 in prostate cancer cell lines has been shown to significantly reduce tumor burden in vitro and in vivo. These studies demonstrate that depleting DYRK2 leads to a suppression of cell proliferation and metastasis, induction of apoptosis, and an arrest of the cell cycle at the G0/G1 phase.

The Tumor Suppressor Functions of DYRK2

Conversely, a number of studies have positioned DYRK2 as a tumor suppressor. This role is primarily attributed to its ability to phosphorylate and activate the tumor suppressor protein p53 at serine 46, which in turn induces apoptosis in response to DNA damage. Additionally, DYRK2 can act as a priming kinase for the subsequent GSK3β-mediated phosphorylation and degradation of the oncoproteins c-Jun and c-Myc, key regulators of cell cycle progression. Some reports have also indicated that DYRK2 expression is downregulated in various cancers, including prostate cancer.

This paradoxical role of DYRK2 suggests that its function is highly context-dependent, likely influenced by the specific cellular microenvironment, the stage of the tumor, and the interplay with other signaling pathways.

Key Signaling Pathways Involving DYRK2

DYRK2 is a serine/threonine kinase that participates in a variety of cellular signaling pathways. Its impact on prostate cancer progression is mediated through the phosphorylation of a range of substrates.

Cell Cycle Regulation

DYRK2 plays a critical role in cell cycle control. By promoting the degradation of c-Jun and c-Myc, DYRK2 helps to regulate the G1/S transition. Furthermore, DYRK2 can act as a scaffold protein for the EDVP E3 ubiquitin ligase complex, which targets proteins like telomerase reverse transcriptase (TERT) and the microtubule-severing enzyme katanin p60 for degradation, thereby influencing mitotic progression.

Apoptosis and DNA Damage Response

In response to genotoxic stress, DYRK2 translocates to the nucleus and phosphorylates p53, initiating a cascade of events leading to apoptosis. This function underscores its role as a component of the DNA damage response pathway.

Proteostasis

Recent research has implicated DYRK2 in the regulation of proteostasis. It has been shown to phosphorylate and activate the 26S proteasome, enhancing the degradation of misfolded proteins. This function can be pro-tumorigenic by helping cancer cells cope with increased proteotoxic stress.

Below is a diagram illustrating the key signaling pathways influenced by DYRK2 in the context of cancer.

DYRK2 and Androgen Receptor Signaling

The androgen receptor (AR) is a key driver of prostate cancer growth and progression. While a direct regulatory link between DYRK2 and AR in prostate cancer is not yet fully established, some studies in other cancers suggest a potential connection. For instance, in breast cancer, it has been shown that AR-regulated transcription of KLF4 is dependent on DYRK2. Given the central role of AR in prostate cancer, investigating the potential crosstalk between DYRK2 and AR signaling is a critical area for future research.

Quantitative Data on DYRK2 in Prostate Cancer

The following tables summarize key quantitative data related to DYRK2 expression and the efficacy of its inhibitors in prostate cancer.

Table 1: DYRK2 Expression in Prostate Cancer (TCGA Data)

| Comparison | Expression Level | Significance | Reference |

| Tumor vs. Normal Tissue | Higher in Tumor | p < 0.05 | |

| High-Risk vs. Intermediate-Risk Patients | Higher in High-Risk | p < 0.05 | |

| Age > 65 vs. Age ≤ 65 | Higher in > 65 | p < 0.05 |

Table 2: Efficacy of DYRK2 Inhibitors in Prostate Cancer Cell Lines

| Inhibitor | Cell Line | IC50 (nM) | Reference |

| YK-2-69 | DU145 | Not specified, but potent | |

| This compound | PC-3 | Not specified, but potent | |

| This compound | 22Rv1 | Not specified, but potent | |

| Compound 26 | - | 9 | |

| Top Hit from Virtual Screen | - | 263 | |

| AZD0156 | PC-3 | 280 | |

| AZD0156 | DU145 | 300 | |

| AZD0156 | LNCaP | 290 | |

| AZD6738 | PC-3 | 430 | |

| AZD6738 | DU145 | 430 | |

| AZD6738 | LNCaP | 380 | |

| AZD2281 (Olaparib) | PC-3 | 4240 | |

| AZD2281 (Olaparib) | DU145 | 27440 | |

| AZD2281 (Olaparib) | LNCaP | 50640 | |

| Cisplatin | LNCaP | 31520 | |

| B-type proanthocyanidins | DU-145 | 0.6 - 74 |

Experimental Protocols for Studying DYRK2 in Prostate Cancer

This section provides an overview of key experimental methodologies for investigating the role of DYRK2 in prostate cancer.

DYRK2 Knockdown using Lentiviral shRNA

A common method to study the function of a protein is to reduce its expression using short hairpin RNA (shRNA).

Western Blot Analysis of DYRK2 and its Substrates

Western blotting is used to detect and quantify the levels of specific proteins in cell lysates.

-

Cell Lysis: Prostate cancer cells are lysed using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard assay such as the Bradford or BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).

-

Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-DYRK2, anti-phospho-p53 (Ser46), anti-c-Myc). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP) that allows for detection.

-

Primary Antibody Dilutions:

-

Anti-DYRK2 (e.g., Cell Signaling Technology #8143 or #11921): Typically used at a 1:1000 dilution.

-

Anti-DYRK2 (e.g., Sigma-Aldrich SAB1409892): 1-5 µg/mL.

-

-

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify proteins that interact with a protein of interest.

-

Cell Lysis: Cells are lysed under non-denaturing conditions to preserve protein-protein interactions.

-

Immunoprecipitation: An antibody targeting DYRK2 is added to the cell lysate and incubated to form an antibody-DYRK2-interacting protein complex.

-

Complex Capture: The antibody-protein complexes are captured using protein A/G-conjugated beads.

-

Washing and Elution: The beads are washed to remove non-specifically bound proteins, and the protein complexes are then eluted.

-

Analysis: The eluted proteins are analyzed by western blotting to identify interacting partners.

Prostate Cancer Xenograft Models

In vivo studies using xenograft models are essential for evaluating the role of DYRK2 in tumor growth and for testing the efficacy of DYRK2 inhibitors.

-

Cell Implantation: Prostate cancer cells (e.g., DU145, 22Rv1) with or without DYRK2 knockdown are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

-

Treatment: For inhibitor studies, mice with established tumors are treated with the DYRK2 inhibitor or a vehicle control.

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and can be used for further analysis (e.g., immunohistochemistry, western blotting).

Conclusion and Future Directions

DYRK2 presents a compelling and complex target in prostate cancer. Its dual role as both a potential oncogene and a tumor suppressor highlights the need for a deeper understanding of its regulatory mechanisms in different stages and subtypes of prostate cancer. The development of highly selective and potent DYRK2 inhibitors offers a promising therapeutic avenue.

Future research should focus on:

-

Elucidating the precise mechanisms that dictate the switch between DYRK2's oncogenic and tumor-suppressive functions in prostate cancer.

-

Investigating the interplay between DYRK2 and the androgen receptor signaling pathway.

-

Conducting further preclinical studies with novel DYRK2 inhibitors to evaluate their efficacy and safety.

-

Identifying biomarkers that can predict which prostate cancer patients are most likely to benefit from DYRK2-targeted therapies.

By addressing these key questions, the scientific community can pave the way for the development of innovative and effective treatments for prostate cancer targeting the DYRK2 kinase.

References

- 1. mdpi.com [mdpi.com]

- 2. Emerging roles of DYRK2 in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting dual-specificity tyrosine phosphorylation-regulated kinase 2 with a highly selective inhibitor for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BioCentury - Targeting DYRK2 for prostate cancer [biocentury.com]

YK-2-69 Target Validation in Cancer Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation of YK-2-69, a potent and highly selective inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2), in the context of cancer cell biology. This document outlines the core mechanism of action, presents key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and workflows.

Executive Summary

Prostate cancer remains a significant global health challenge, and the development of resistance to current hormonal therapies necessitates the identification of novel therapeutic targets.[1] Dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2) has emerged as a promising target, with studies showing its high expression in prostate cancer tissues and cells.[1] Knockdown of DYRK2 has been demonstrated to significantly reduce the cancer burden in both in vitro and in vivo models.[1]

This compound is a highly selective inhibitor of DYRK2, demonstrating potent anti-cancer efficacy.[1][2] This guide summarizes the key findings related to the mechanism of action and target validation of this compound in cancer cell lines, with a primary focus on prostate cancer.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, highlighting its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | IC50 (nM) | Kd (nM) | Selectivity vs. DYRK2 |

| DYRK2 | 9 | 92 | - |

| DYRK1A | >1,000 | - | >111-fold |

| DYRK1B | 542 | - | 60-fold |

| DYRK3 | >1,000 | - | >111-fold |

| DYRK4 | >1,000 | - | >100-fold |

Table 2: Anti-proliferative Activity of this compound in Prostate Cancer Cell Lines

| Cell Line | IC50 (µM) |

| DU145 | Potent inhibitory activity observed |

| PC-3 | Potent inhibitory activity observed |

| 22Rv1 | Potent inhibitory activity observed |

Table 3: In Vivo Pharmacokinetic Profile of this compound in Sprague-Dawley Rats

| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |

| Dose | 2 mg/kg | 10 mg/kg |

| Cmax (ng/mL) | 974 | 674 |

| t1/2 (h) | 3 | 5 |

| AUC0-∞ (h*ng/mL) | 1503 | 8384 |

| Oral Bioavailability (F %) | - | 56% |

Mechanism of Action and Signaling Pathways

This compound exerts its anti-cancer effects by selectively inhibiting the kinase activity of DYRK2. DYRK2 is a protein kinase involved in the regulation of cell proliferation, apoptosis, and migration. The inhibitory action of this compound on DYRK2 leads to the modulation of several downstream signaling pathways critical for cancer cell survival and progression. This compound specifically interacts with Lys-231 and Lys-234 residues within the active site of DYRK2.

DYRK2 Signaling Pathway

The following diagram illustrates the central role of DYRK2 in cancer cell signaling and the points of intervention by this compound.

Inhibition of DYRK2 by this compound leads to decreased phosphorylation of 4E-BP1 and RB, and downregulation of c-MYC, RRS1, GRWD1, and XIAP. This collectively results in the inhibition of cancer cell proliferation. Concurrently, this compound treatment leads to the upregulation of tumor suppressors p53, p27, and CCNG2, which promotes apoptosis, as evidenced by an increase in cleaved PARP. Furthermore, the upregulation of YPEL3 suggests an inhibitory effect on the epithelial-mesenchymal transition (EMT).

Experimental Protocols

This section provides detailed methodologies for key experiments used in the target validation of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., DU145, PC-3, 22Rv1)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a density of 5,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in culture medium and add 100 µL to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for an additional 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plates overnight at 37°C.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Western Blot Analysis

This protocol is for assessing the expression levels of target proteins following treatment with this compound.

References

In Vitro Characterization of YK-2-69: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characteristics of YK-2-69, a highly selective inhibitor of dual-specificity tyrosine phosphorylation-regulated kinase 2 (DYRK2). The data and methodologies presented herein are compiled from preclinical research to facilitate further investigation and development of this compound for potential therapeutic applications, particularly in the context of prostate cancer.

Biochemical Activity and Selectivity

This compound is a potent and highly selective inhibitor of DYRK2.[1][2][3] Its inhibitory activity has been quantified against a panel of DYRK kinases, demonstrating significant selectivity for DYRK2 over other family members.

Table 1: Inhibitory Activity of this compound against DYRK Kinases

| Kinase | IC50 (nM) |

| DYRK2 | 9 |

| DYRK1B | 542 |

| DYRK1A | >1,000 |

| DYRK3 | >1,000 |

| DYRK4 | >1,000 |

Data sourced from MedchemExpress and Probechem Biochemicals.[2][3]

Furthermore, the binding affinity of this compound to DYRK2 has been determined, highlighting a strong interaction.

Table 2: Binding Affinity of this compound for DYRK2

| Parameter | Value (nM) |

| Kd | 92 |

This data underscores the potent and specific nature of this compound's interaction with its primary target.

A broader kinase selectivity screen against over 370 kinases revealed that this compound maintains a high degree of selectivity for DYRK2.

Cellular Activity in Prostate Cancer Models

In vitro studies using prostate cancer (PCa) cell lines have demonstrated the anti-proliferative and pro-apoptotic effects of this compound.

Table 3: Anti-proliferative Activity of this compound in Prostate Cancer Cell Lines

| Cell Line | IC50 (µM) - Approximate |

| DU145 | Potent Inhibition |

| PC-3 | Potent Inhibition |

| 22Rv1 | Potent Inhibition |

Note: Specific IC50 values for proliferation were not explicitly stated in the provided search results, but the compound showed potent inhibitory activity. For DU145 and 22Rv1 cells with DYRK2 knockdown, this compound showed almost no inhibitory activity even at 80 µM, confirming its on-target activity.

Effects on Cell Cycle and Apoptosis

Treatment of prostate cancer cells with this compound leads to cell cycle arrest at the G0/G1 phase and induction of apoptosis. This is accompanied by modulation of key regulatory proteins.

Table 4: Effect of this compound on Cell Cycle and Apoptosis-Related Proteins in DU145 Cells

| Protein | Effect of this compound Treatment |

| p-RB | Decreased |

| CDK4 | Decreased |

| CDK6 | Decreased |

| P21 | Increased |

| P53 | Increased |

| Cleaved PARP | Increased |

| XIAP | Decreased |

| E-cadherin | Increased |

These changes are consistent with the observed inhibition of cell growth and induction of apoptosis.

Mechanism of Action

This compound exerts its effects by directly binding to the ATP-binding pocket of DYRK2, thereby inhibiting its kinase activity. This inhibition disrupts downstream signaling pathways crucial for cancer cell proliferation and survival.

DYRK2 Signaling Pathway Inhibition

A key substrate of DYRK2 is the 4E-binding protein 1 (4E-BP1), which plays a role in protein synthesis and cell growth. This compound inhibits the phosphorylation of 4E-BP1 in a dose-dependent manner.

Caption: this compound inhibits DYRK2, preventing 4E-BP1 phosphorylation and subsequent cell proliferation.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize this compound.

Cell Viability Assay

This protocol is used to determine the anti-proliferative activity of this compound.

Caption: Workflow for determining the anti-proliferative effects of this compound on cancer cells.

Methodology:

-

Prostate cancer cells (e.g., DU145, PC-3, 22Rv1) are seeded in 96-well plates at an appropriate density.

-

After allowing the cells to adhere overnight, they are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO).

-

The cells are incubated for a specified duration (e.g., 5 days).

-

Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

The absorbance is read using a microplate reader, and the data is analyzed to determine the half-maximal inhibitory concentration (IC50).

Western Blot Analysis

This technique is employed to analyze the levels of specific proteins involved in cell cycle and apoptosis.

Methodology:

-

Prostate cancer cells are treated with this compound or a vehicle control for a specified time (e.g., 48 hours).

-

Cells are harvested and lysed to extract total protein.

-

Protein concentration is determined using a BCA assay or similar method.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., p-RB, CDK4, P53, cleaved PARP, p-4E-BP1).

-

After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Co-Immunoprecipitation (Co-IP) Assay

This assay is used to validate the interaction between DYRK2 and its substrate, p-4E-BP1.

Caption: Experimental workflow for Co-Immunoprecipitation to confirm protein-protein interactions.

Methodology:

-

Cell lysates are prepared from prostate cancer cells.

-

The lysate is pre-cleared to reduce non-specific binding.

-

The lysate is incubated with an antibody specific to DYRK2 to form an antibody-protein complex.

-

Protein A/G-agarose or magnetic beads are added to precipitate the immune complexes.

-

The beads are washed multiple times to remove unbound proteins.

-

The bound proteins are eluted from the beads.

-

The eluate is analyzed by Western blotting using an antibody against p-4E-BP1 to detect its presence in the complex.

Conclusion

The in vitro characterization of this compound reveals it to be a potent and highly selective inhibitor of DYRK2. Its ability to induce cell cycle arrest and apoptosis in prostate cancer cell lines, coupled with a well-defined mechanism of action involving the inhibition of the DYRK2/4E-BP1 signaling axis, positions this compound as a promising candidate for further preclinical and clinical investigation in the treatment of prostate cancer. The detailed protocols provided herein serve as a foundation for researchers to replicate and expand upon these findings.

References

YK-2-69 IC50 value against DYRK family kinases

An In-depth Technical Guide on the Inhibitory Activity of YK-2-69 Against the DYRK Kinase Family

This guide provides a comprehensive overview of the inhibitory potency of this compound, a highly selective kinase inhibitor, against the Dual-specificity tyrosine-regulated kinase (DYRK) family. It is intended for researchers, scientists, and drug development professionals interested in the specific interactions and methodologies for characterizing this compound.

Data Presentation: this compound IC50 Values

The inhibitory activity of this compound against members of the DYRK kinase family is summarized below. The data highlights the compound's potent and selective inhibition of DYRK2.

| Kinase Target | IC50 Value (nM) | Notes |

| DYRK2 | 9 | Potent inhibition.[1][2][3] |

| DYRK1B | 542 | ~60-fold lower potency compared to DYRK2.[1][3] |

| DYRK1A | > 1,000 | No significant activity detected. |

| DYRK3 | > 1,000 | No significant activity detected. |

| DYRK4 | > 1,000 | No significant activity detected. |

Core Experimental Protocols

The determination of the half-maximal inhibitory concentration (IC50) values for this compound was conducted using established biochemical assays. While the specific proprietary details of the kinase selectivity profiling performed at Reaction Biology Corporation are noted, this section outlines a generalized, representative protocol for an in vitro kinase inhibition assay commonly used for such determinations.

Objective:

To quantify the potency of an inhibitor (e.g., this compound) against a purified kinase (e.g., DYRK2) by measuring the reduction in enzymatic activity across a range of inhibitor concentrations.

Materials:

-

Recombinant human DYRK family kinases (DYRK1A, DYRK1B, DYRK2, etc.)

-

Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

Adenosine Triphosphate (ATP), typically at or near the Km concentration for the specific kinase

-

Specific peptide or protein substrate for the kinase

-

This compound, dissolved in Dimethyl Sulfoxide (DMSO) and serially diluted

-

Detection Reagent (e.g., ADP-Glo™, Luminescence-based)

-

Microplates (e.g., 384-well, white)

-

Plate reader capable of detecting the assay signal (e.g., luminescence)

Methodology:

-

Compound Preparation: A serial dilution of this compound is prepared in DMSO. These dilutions are then further diluted in the kinase buffer to achieve the final desired concentrations for the assay. A DMSO-only control is included to represent 100% kinase activity.

-

Reaction Setup: The kinase reaction is initiated by adding the components to the wells of a microplate in a specific order, typically:

-

Kinase buffer.

-

The specific DYRK kinase enzyme.

-

Varying concentrations of the inhibitor, this compound.

-

The components are allowed to pre-incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.

-

-

Initiation of Kinase Reaction: The reaction is started by adding a mixture of the peptide substrate and ATP.

-

Incubation: The plate is incubated at a controlled temperature (e.g., 30°C or room temperature) for a defined period (e.g., 60 minutes) to allow the phosphorylation of the substrate to occur.

-

Reaction Termination and Signal Detection: The kinase reaction is stopped, and the detection reagent is added. This reagent quantifies the amount of product formed (e.g., ADP) or the amount of ATP remaining. The signal, often luminescence or fluorescence, is inversely proportional to the kinase activity.

-

Data Analysis:

-

The raw data from the plate reader is normalized. The well with no kinase activity serves as the background (0% activity), and the DMSO-only well serves as the maximum signal (100% activity).

-

The percentage of inhibition is calculated for each concentration of this compound.

-